molecular formula C15H14N6O B2829122 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1823849-98-4

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2829122
CAS No.: 1823849-98-4
M. Wt: 294.318
InChI Key: SQLRBCXJGIGXRM-UHFFFAOYSA-N
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Description

1-Benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide is a triazole-based carbohydrazide derivative characterized by a benzyl group at the 1-position and a pyridin-4-yl group at the 5-position of the triazole ring. Its structure combines aromatic and heterocyclic moieties, which are known to enhance pharmacological properties such as anticancer, antimicrobial, and antioxidant activities . The carbohydrazide (-CONHNH₂) functional group enables further derivatization via condensation with aldehydes or ketones, forming hydrazone derivatives with varied biological profiles .

Properties

IUPAC Name

1-benzyl-5-pyridin-4-yltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-6-8-17-9-7-12)21(20-19-13)10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLRBCXJGIGXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity
  • 5-Methyl-1-(4-nitrophenyl)-...carbohydrazide : Exhibited IC₅₀ values of 12–18 μM against HEPG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, attributed to the electron-withdrawing nitro group enhancing cytotoxicity .
  • 1-(4-Methoxyphenyl)-5-methyl-...carbohydrazide : Demonstrated moderate activity (IC₅₀ ~25 μM) against breast cancer cells, likely due to the methoxy group’s balance of lipophilicity and electron-donating effects .
  • Target Compound : The pyridin-4-yl group may improve DNA intercalation or kinase inhibition compared to phenyl/methyl analogs, but specific data are unavailable.
Antioxidant Activity
  • Hydrazones with pyrazole/chlorobenzylidene : Scavenged DPPH radicals with EC₅₀ values of 40–60 μM, outperforming ascorbic acid (EC₅₀ = 80 μM) .
  • 1-Benzyl-5-pyridin-4-yl-...carbohydrazide : The pyridine ring’s nitrogen atoms could enhance radical scavenging, though experimental validation is needed.

Physicochemical and Structural Properties

  • Crystal Packing : X-ray studies of analogs (e.g., 1-(4-methoxyphenyl)-5-methyl-...) reveal planar triazole-carbohydrazide cores and E-configurations in hydrazones .
  • Electronic Effects : Quantum studies on similar compounds show HOMO-LUMO gaps of 3.5–4.5 eV, indicating charge transfer crucial for bioactivity .

Biological Activity

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and antifungal domains. Its unique structure, characterized by the presence of a benzyl group and a pyridine ring within the triazole framework, enhances its interaction with various biological targets.

Synthesis

The synthesis of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide typically involves several key steps:

  • Formation of the Triazole Ring : Utilizes the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Pyridine and Benzyl Groups : Achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
  • Formation of the Carbohydrazide Moiety : Involves reacting the triazole derivative with hydrazine under mild conditions.

This multi-step synthesis allows for the creation of a compound with significant pharmacological potential.

Antimicrobial Properties

Research indicates that 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide exhibits notable antimicrobial activity. It has been shown to effectively inhibit the growth of various bacterial strains and fungi. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans208 µg/mL

These results demonstrate the compound's potential as an effective antimicrobial agent against both gram-positive and gram-negative bacteria as well as fungi .

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown promise in antiviral applications. Studies have indicated that derivatives of triazoles can inhibit HIV reverse transcriptase activity with lower cytotoxicity compared to traditional antiviral drugs such as AZT (zidovudine) . The selectivity index (SI) for some derivatives was found to be higher than that of established antivirals, making them potential candidates for further development .

The mechanism by which 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, inhibiting their activity through hydrogen bonding and coordination with metal ions.
  • Molecular Docking Studies : Computational studies have shown strong interactions with viral proteins such as the SARS-CoV-2 spike protein, indicating potential use in combating viral infections .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives including 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide against multiple pathogens. The results indicated that compounds with similar structural features exhibited enhanced antimicrobial activity compared to their parent compounds .
  • Antiviral Screening : Another research effort focused on evaluating triazole derivatives against HIV and other viruses. The findings revealed that certain derivatives exhibited lower IC50 values compared to standard treatments, suggesting a favorable therapeutic window .

Q & A

Q. What analytical protocols detect degradation products under varying storage conditions?

  • Techniques :
  • HPLC-MS : Monitor hydrolysis of the hydrazide moiety (retention time shifts).
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, then analyze by TGA/DSC for thermal decomposition .

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